molecular formula C28H24ClNO3S B11082120 Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11082120
M. Wt: 490.0 g/mol
InChI Key: DRXJMGOZDSMJOZ-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of quinoline derivatives, characterized by a fused hexahydroquinoline ring system.
  • Its structure includes a benzyl group, a chlorophenyl substituent, a methyl group, and a thiophenyl moiety.
  • The carboxylate group at position 3 indicates its acidic nature.
  • Quinoline derivatives often exhibit diverse biological activities due to their structural versatility.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific biological target.
    • Further studies are needed to elucidate its interactions with cellular components and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C28H24ClNO3S

    Molecular Weight

    490.0 g/mol

    IUPAC Name

    benzyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

    InChI

    InChI=1S/C28H24ClNO3S/c1-17-25(28(32)33-16-18-7-3-2-4-8-18)26(19-9-5-10-21(29)13-19)27-22(30-17)14-20(15-23(27)31)24-11-6-12-34-24/h2-13,20,26,30H,14-16H2,1H3

    InChI Key

    DRXJMGOZDSMJOZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=CC=C4)Cl)C(=O)OCC5=CC=CC=C5

    Origin of Product

    United States

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